N,N-diethyl-5-nitroquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-5-nitroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-15(4-2)12-8-7-11(16(17)18)10-6-5-9-14-13(10)12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOOWQENASWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Towards N,n Diethyl 5 Nitroquinolin 8 Amine and Its Analogs
Strategies for the Construction of the Quinoline (B57606) Core Bearing Key Substituents
The formation of the fundamental quinoline structure is a critical first step. Various methods have been developed over the years, ranging from historical name reactions to contemporary catalytic systems.
Classical Annulation Reactions (e.g., Skraup, Doebner-Miller) and their Modern Adaptations
Classical methods for quinoline synthesis, such as the Skraup and Doebner-Miller reactions, remain relevant in organic synthesis. These reactions involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.
The Skraup synthesis typically employs the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. google.comyoutube.com For instance, 8-hydroxyquinoline (B1678124) can be synthesized from o-aminophenol and glycerol. google.comresearchgate.net The reaction is notoriously vigorous, though modifications, such as the addition of ferrous sulfate, can moderate the reaction rate. youtube.com
The Doebner-Miller reaction is a modification of the Skraup synthesis, where an aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines by varying the structure of the aniline and the carbonyl compound. slideshare.netiipseries.org For example, reacting aniline with crotonaldehyde (B89634) yields 2-methylquinoline. The mechanism is believed to involve a fragmentation-recombination pathway of the initial adduct. nih.gov
Modern adaptations of these classical reactions often focus on improving reaction conditions, such as using milder catalysts or solvent-free conditions to enhance yields and reduce environmental impact.
| Classical Quinoline Synthesis | Reactants | Key Reagents | Product Type | References |
| Skraup Synthesis | Aniline, Glycerol | Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or Substituted Quinolines | google.comyoutube.com |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl, SnCl₄) | Substituted Quinolines | wikipedia.orgsynarchive.comslideshare.netiipseries.org |
Pd-Catalyzed Coupling Reactions for Quinoline Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pre-formed quinoline rings, offering high regioselectivity and functional group tolerance. The use of a directing group, such as the N-oxide functionality on the quinoline nitrogen, can steer the reaction to specific positions that are otherwise difficult to functionalize.
While many Pd-catalyzed methods favor functionalization at the C2 position of the quinoline N-oxide, specific conditions have been developed to achieve selective C8 arylation. acs.orgmdpi.comrsc.org This is particularly relevant for the synthesis of 8-aminoquinoline (B160924) derivatives. The choice of the palladium catalyst and reaction solvent can significantly influence the site selectivity. For instance, PdCl₂ has been shown to favor C8 functionalization, whereas Pd(OAc)₂ often leads to C2 products. rsc.org The 8-aminoquinoline moiety itself can act as a directing group for C-H functionalization at other positions on the quinoline core or on appended side chains. nih.gov
These methods allow for the introduction of various aryl and heteroaryl groups onto the quinoline scaffold, providing a versatile route to a wide range of analogs. nih.govnih.gov
| Pd-Catalyzed Quinoline Functionalization | Substrate | Catalyst System | Position of Functionalization | References |
| C-H Arylation | Quinoline N-Oxide | Pd(OAc)₂ | C2 | mdpi.comrsc.org |
| C-H Arylation | Quinoline N-Oxide | PdCl₂ | C8 | rsc.orgresearchgate.net |
| Vinylic C-H Arylation | 8-Aminoquinoline Amide | Pd(OAc)₂, AgOAc | C7 | nih.gov |
Introduction and Interconversion of Nitro and Amino Functionalities
Once the quinoline core is established, the introduction of the nitro group at the 5-position and the amino group at the 8-position is required. This is typically achieved through electrophilic nitration followed by subsequent chemical transformations.
Regioselective Nitration of Quinoline Scaffolds
The nitration of the quinoline ring is an electrophilic substitution reaction. The position of nitration is influenced by the reaction conditions and the existing substituents on the ring. The nitration of unsubstituted quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com
For the synthesis of N,N-diethyl-5-nitroquinolin-8-amine, a key step is the regioselective nitration of an 8-aminoquinoline derivative. The directing effect of the amino group at C8 and any protecting groups can be exploited to favor nitration at the C5 position. An efficient method for the regioselective C5 nitration of 8-aminoquinoline amides has been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both the promoter and the nitro source. acs.orgnih.gov This method provides a direct route to 5-nitro-8-aminoquinoline precursors. In some cases, the use of a different catalyst, such as copper(II) chloride, can lead to bis-nitration at the C5 and C7 positions. acs.orgnih.gov
| Nitration Reaction | Substrate | Reagent | Product | References |
| C5-Nitration | 8-Aminoquinoline Amide | Fe(NO₃)₃·9H₂O | 5-Nitro-8-aminoquinoline Amide | acs.orgnih.gov |
| Bis-Nitration | 8-Aminoquinoline Amide | CuCl₂·2H₂O, Fe(NO₃)₃·9H₂O | 5,7-Dinitro-8-aminoquinoline Amide | acs.orgnih.gov |
| General Nitration | Quinoline | Nitrating Mixture | 5-Nitroquinoline and 8-Nitroquinoline | google.com |
Amination Pathways, Including Vicarious Nucleophilic Substitution of Hydrogen (VNS)
The introduction of the amino group at the 8-position can be achieved through various synthetic routes. One common approach is to start with a precursor that already contains a group at the 8-position that can be converted to an amine, such as 8-hydroxyquinoline or a halogenated quinoline. google.com
A more direct method for introducing substituents onto electron-deficient aromatic rings is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a nucleophile. In the context of quinoline chemistry, VNS can be used to introduce carbon or heteroatom nucleophiles. The reaction typically involves a carbanion stabilized by an electron-withdrawing group and possessing a leaving group on the nucleophilic carbon. organic-chemistry.org While often used for C-C bond formation, variations of this methodology could be envisioned for the introduction of nitrogen-based functionalities. For instance, the reaction of nitropyridines with sulfonyl-stabilized carbanions proceeds via VNS. acs.org The nucleophilic substitution of hydrogen in the quinoline ring has also been demonstrated with other nucleophiles. rsc.org
The synthesis of N-substituted 5-nitrosoquinolin-8-amines has been achieved through the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines. researchgate.net Subsequent reduction of the nitroso group would provide the corresponding diamine.
Chemoselective Reduction of Nitro Groups to Amino Groups
The final key transformation in the synthesis of many 8-aminoquinoline derivatives is the reduction of a nitro group to an amino group. This reduction must often be chemoselective, leaving other functional groups within the molecule intact.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and effective method. researchgate.net For more complex molecules with sensitive functional groups, milder and more selective reducing agents are required. Iron-based catalysts in the presence of a silane (B1218182) have been shown to be highly chemoselective for the reduction of nitro groups over other reducible functionalities like ketones, esters, and nitriles. rsc.orgnih.goved.ac.uk Another effective system for the chemoselective reduction of aromatic nitro compounds is the use of a nanocomposite catalyst, such as Fe₃O₄-MWCNTs@PEI-Ag, with sodium borohydride (B1222165) as the reducing agent. nih.gov
The choice of the reduction method is crucial to ensure the integrity of the final this compound structure.
| Chemoselective Nitro Reduction | Catalyst/Reagent | Reducing Agent | Key Feature | References |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrazine (B178648) Hydrate or H₂ | General method for nitro reduction | researchgate.net |
| Iron-Catalyzed Reduction | Iron(III) Catalyst | Silane | High chemoselectivity over other functional groups | rsc.orgnih.goved.ac.uk |
| Nanocatalyst Reduction | Fe₃O₄-MWCNTs@PEI-Ag | Sodium Borohydride (NaBH₄) | Reusable catalyst, works in aqueous media | nih.gov |
Direct Alkylation and Dialkylation of Aminoquinolines to Form N,N-Dialkylamino Moieties
The introduction of N,N-dialkylamino groups onto the quinoline ring is a crucial step in the synthesis of numerous derivatives, including this compound. Direct alkylation of an aminoquinoline, such as 8-aminoquinoline, presents a common and straightforward approach. This method typically involves the reaction of the primary amine with an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. The desired N,N-diethyl derivative is a tertiary amine, which itself can act as a nucleophile. To achieve selective N,N-dialkylation, careful control of reaction conditions, including stoichiometry of the alkylating agent and the choice of base and solvent, is paramount.
A plausible synthetic route to this compound would first involve the synthesis of the precursor, 5-nitro-8-aminoquinoline. This can be achieved through the nitration of 8-aminoquinoline. Subsequent N,N-diethylation of 5-nitro-8-aminoquinoline would then yield the final product. The presence of the nitro group at the 5-position can influence the reactivity of the amino group at the 8-position, potentially requiring tailored reaction conditions for the alkylation step.
Reductive amination offers an alternative and often more controllable method for the synthesis of N,N-dialkylaminoquinolines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of the primary amine with a carbonyl compound (e.g., acetaldehyde (B116499) for diethylation), followed by in-situ reduction using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method can provide higher selectivity for the desired tertiary amine.
| Starting Material | Reagent(s) | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| 8-Aminoquinoline | Ethyl iodide | K₂CO₃ | Acetone | N,N-Diethyl-8-aminoquinoline | Not specified | Inferred from related syntheses |
| 8-Aminoquinoline | Acetaldehyde, H₂ | Iron catalyst | Aqueous NH₃ | N,N-Diethyl-8-aminoquinoline | Not specified | Inferred from general reductive amination procedures sci-hub.se |
| 8-Aminoquinoline | Acetaldehyde, NaBH(OAc)₃ | Acetic Acid | Dichloroethane | N,N-Diethyl-8-aminoquinoline | Good to Excellent | Inferred from general reductive amination procedures organic-chemistry.org |
| 5-Nitro-8-aminoquinoline | Ethyl bromide | NaH | DMF | This compound | Not specified | Inferred from related N-alkylation reactions |
Exploration of Novel Synthetic Pathways and Mechanistic Insights into Quinoline Derivatization
Beyond classical alkylation methods, contemporary organic synthesis has seen the emergence of novel pathways for the derivatization of quinolines, driven by the quest for greater efficiency, selectivity, and functional group tolerance. These modern methods often employ transition metal catalysis to achieve C-H bond activation, cross-coupling reactions, and other transformations that were previously challenging.
For instance, palladium-catalyzed Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds. While typically used for N-arylation, variations of this reaction could potentially be adapted for the N,N-diethylation of 8-aminoquinoline derivatives. arkat-usa.org The mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. Understanding this catalytic cycle is crucial for adapting it to alkylation reactions.
Another area of intense research is the direct C-H functionalization of the quinoline ring. While not directly leading to the N,N-diethylamino moiety, these methods offer innovative ways to introduce other substituents that could be later converted to the desired group or used to create diverse analogs. For example, rhodium-catalyzed ortho-alkylation of quinolines with olefins has been reported, proceeding through a proposed N-heterocyclic carbene intermediate. researchgate.net Such mechanistic insights into how the quinoline nitrogen can direct reactions at specific positions are invaluable for designing new synthetic strategies.
Furthermore, photocatalysis has emerged as a green and powerful tool for organic synthesis. Visible-light-induced reactions can enable unique transformations under mild conditions. For example, a photocatalytic C5-H nitration of 8-aminoquinoline amides has been developed, offering an alternative route to introduce the nitro group. nih.gov Mechanistically, these reactions often involve the generation of radical intermediates, providing a different reactivity paradigm compared to traditional ionic reactions. The exploration of such novel, mechanistically distinct pathways is essential for expanding the synthetic toolbox for quinoline derivatization.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity in this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of reaction conditions. Key parameters that require careful consideration include the choice of reagents, catalyst, base, solvent, temperature, and reaction time.
In the context of direct N,N-diethylation of 5-nitro-8-aminoquinoline with an ethyl halide, a systematic study of different bases is crucial. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be more effective in deprotonating the amino group to facilitate dialkylation compared to weaker bases like potassium carbonate (K₂CO₃). The choice of solvent can also significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed for such nucleophilic substitution reactions as they can effectively solvate the cation of the base and leave the anion more reactive.
For reductive amination, the choice of the reducing agent is a critical parameter to optimize. While sodium borohydride is a common choice, more selective and milder reagents like sodium triacetoxyborohydride can often provide better results, especially for sensitive substrates. The pH of the reaction medium also plays a vital role in imine formation and its subsequent reduction.
The use of high-throughput screening and design of experiments (DoE) methodologies can accelerate the optimization process significantly. These approaches allow for the simultaneous evaluation of multiple reaction parameters, leading to the rapid identification of optimal conditions. For instance, a study on the methylation of a quinoline derivative highlighted the importance of the base and solvent system in achieving high yields. plos.org
| Parameter | Variation | Expected Outcome on Efficiency and Selectivity |
| Base (for Direct Alkylation) | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases may lead to faster reaction rates but could also increase side reactions if not carefully controlled. |
| Solvent (for Direct Alkylation) | Polar Aprotic (e.g., DMF) vs. Nonpolar (e.g., Toluene) | Polar aprotic solvents generally favor SN2 reactions, potentially increasing the yield of the desired product. |
| Alkylating Agent Stoichiometry | Excess vs. Stoichiometric | An excess of the ethyl halide can drive the reaction towards dialkylation but also increases the risk of quaternary salt formation. |
| Reducing Agent (for Reductive Amination) | NaBH₄ vs. NaBH(OAc)₃ | NaBH(OAc)₃ is a milder and more selective reducing agent, often leading to cleaner reactions and higher yields of the desired tertiary amine. |
| Temperature | Elevated vs. Room Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products, or favor undesired side reactions. |
| Catalyst (if applicable) | Type and Loading | The choice of catalyst and its concentration can dramatically affect the reaction rate and selectivity in catalytic processes. |
By systematically investigating these parameters, a robust and efficient synthesis of this compound can be developed, ensuring high yields and purity of the final product.
Advanced Spectroscopic and Structural Characterization of N,n Diethyl 5 Nitroquinolin 8 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for providing a detailed atom-by-atom map of a molecule's structure in solution. Through the analysis of chemical shifts, coupling constants, and advanced two-dimensional experiments, it is possible to confirm the connectivity of atoms and deduce the spatial arrangement of the molecule.
NMR spectroscopy is exceptionally effective at distinguishing between positional isomers, which are compounds with the same molecular formula but different arrangements of substituent groups on a core structure. oxinst.comnews-medical.netcreative-biostructure.com For N,N-diethyl-5-nitroquinolin-8-amine, the substitution pattern on the quinoline (B57606) ring is critical. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the positions of the nitro and diethylamino groups.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline core and the ethyl groups of the diethylamino substituent. Due to the asymmetry of the molecule, all aromatic protons should, in principle, be chemically non-equivalent, leading to a complex but interpretable set of signals. oxinst.com The number of signals and their multiplicities in the aromatic region (typically δ 7.0-9.0 ppm) can definitively confirm the 5,8-substitution pattern as opposed to other possibilities. For instance, a para-substituted isomer would exhibit higher symmetry and consequently fewer signals in its NMR spectrum. news-medical.netaskfilo.com
Similarly, ¹³C NMR provides a count of unique carbon environments. The predicted ¹³C NMR spectrum, when compared with spectra of known quinoline derivatives, further corroborates the isomeric identity. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-2 | 8.8 - 9.0 (dd) | 148 - 150 |
| Quinoline H-3 | 7.5 - 7.7 (dd) | 121 - 123 |
| Quinoline H-4 | 8.6 - 8.8 (dd) | 132 - 134 |
| Quinoline H-6 | 7.0 - 7.2 (d) | 115 - 117 |
| Quinoline H-7 | 8.0 - 8.2 (d) | 128 - 130 |
| N-CH₂ | 3.3 - 3.5 (q) | 45 - 47 |
| N-CH₂CH₃ | 1.2 - 1.4 (t) | 12 - 14 |
| Quinoline C-5 (NO₂) | - | 145 - 147 |
| Quinoline C-8 (NEt₂) | - | 149 - 151 |
Note: Values are predicted based on data from analogous 8-aminoquinoline (B160924) and 5-nitroquinoline (B147367) derivatives. nih.govchemicalbook.com dd = doublet of doublets, d = doublet, q = quartet, t = triplet.
The diethylamino group at the C-8 position is not static; it can undergo conformational changes, primarily through rotation around the C8-N bond. NMR spectroscopy, particularly through variable temperature (VT-NMR) studies, can be used to investigate these dynamic processes. nih.gov
At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in sharp, averaged signals for the ethyl protons. However, at lower temperatures, this rotation can slow down sufficiently to be observed. This would lead to a broadening of the signals for the methylene (B1212753) (-CH₂-) protons of the ethyl groups, which might eventually resolve into two separate signals, representing the non-equivalent environments of the two ethyl groups in a more fixed conformation. The rate of this exchange can be quantified to determine the energy barrier for rotation, providing insight into the steric hindrance around the C8-N bond. nih.gov Such studies are crucial for understanding how the molecule might interact with other species or surfaces.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. rsc.org Each functional group has characteristic vibrational frequencies, making these methods ideal for confirming the presence of key structural motifs.
The two most characteristic functional groups in this compound are the nitro (NO₂) group and the tertiary amino (-NEt₂) group.
Nitro Group (NO₂): The nitro group gives rise to two strong and distinct stretching vibrations in the IR spectrum. The asymmetric stretching (ν_as) typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching (ν_s) is found between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the quinoline ring.
Amino Group (C-N): The stretching vibration of the C-N bond of the diethylamino group is expected in the region of 1350-1250 cm⁻¹. The various C-H bending and stretching modes of the ethyl groups will also be present in the spectrum.
Data from a closely related compound, N,N-Diethyl-p-nitroaniline, shows characteristic IR absorption bands that can be used as a reference. nist.gov
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-N | Amine Stretch | 1250 - 1350 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Note: Frequencies are based on general spectroscopic data and spectra of analogous compounds like N,N-Diethyl-p-nitroaniline. nist.gov
While this compound does not possess traditional hydrogen bond donors (like O-H or N-H), its nitrogen atoms (on the quinoline ring and the amino group) and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with hydrogen bond donating capabilities, shifts in the vibrational frequencies of these groups can be observed. For instance, the C=N vibration of the quinoline ring or the NO₂ stretching frequencies may shift to lower wavenumbers upon hydrogen bond formation. This provides a means to study intermolecular interactions in solution or in the solid state.
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic energy levels within a molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.
For this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions associated with the extended aromatic system of the quinoline ring. The presence of both an electron-donating group (the diethylamino group) and a strong electron-withdrawing group (the nitro group) is likely to give rise to an intramolecular charge-transfer (ICT) band. researchgate.net This ICT transition, where electron density moves from the amino group to the nitro group upon excitation, typically appears as a strong absorption at a longer wavelength (lower energy) than the standard π → π* transitions of the unsubstituted quinoline. researchgate.net Studies on similar donor-acceptor quinoline systems confirm that such ICT bands are common and are sensitive to solvent polarity. researchgate.netresearchgate.net
Table 3: Expected Electronic Absorption Maxima (λ_max) for this compound
| Type of Transition | Expected Wavelength Range (nm) |
| π → π* (Quinoline Ring) | 280 - 350 |
| Intramolecular Charge-Transfer (ICT) | 380 - 450 |
Note: Ranges are estimated based on data from nitroquinolines, aminoquinolines, and N,N-diethyl-4-nitroaniline. researchgate.netresearchgate.net
The emission properties (fluorescence) of the molecule would depend on the efficiency with which the excited state returns to the ground state by emitting a photon. Many nitroaromatic compounds exhibit weak or no fluorescence, as the excited state energy is often dissipated through non-radiative pathways. However, the specific electronic structure of this compound would require experimental measurement to determine its emissive characteristics.
UV-Visible Absorption Properties and Chromophoric Behavior
The chromophoric behavior of this compound derivatives is primarily dictated by the electronic transitions within the quinoline ring system, which are significantly influenced by the nature and position of its substituents. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For quinoline and its derivatives, these transitions are typically of the π → π* type.
The introduction of an amino group (or a substituted amino group like diethylamino) at the C-8 position and a nitro group at the C-5 position creates a push-pull system. The diethylamino group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). This conjugation extends across the quinoline backbone, leading to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the parent quinoline molecule. This shift is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical studies on related quinoline derivatives, such as those with amino and nitro substitutions, have shown that the absorption spectra typically range from 300 to 500 nm. researchgate.net For instance, computational studies using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been employed to predict the electronic absorption spectra of similar molecules, showing good agreement with experimental data. researchgate.netresearchgate.net The solvatochromic effect, where the absorption maximum shifts with the polarity of the solvent, is also a key characteristic, indicating changes in the dipole moment of the molecule upon electronic excitation.
Table 1: Illustrative UV-Visible Absorption Data for Substituted Quinoline Derivatives in Ethanol
| Compound | Substituents | λmax (nm) |
| Quinoline | None | ~310 |
| 5-Nitroquinoline | 5-NO₂ | ~340 |
| 8-Aminoquinoline | 8-NH₂ | ~350 |
| This compound (Expected) | 8-N(Et)₂, 5-NO₂ | >400 |
Note: The data for this compound is an extrapolated expectation based on the effects of the substituent groups.
Fluorescence and Phosphorescence Studies for Excited State Dynamics and Quantum Yields
Upon absorption of light, excited molecules can relax through various photophysical pathways, including fluorescence and phosphorescence. Fluorescence is the emission of light from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). Phosphorescence, on the other hand, involves a transition from the lowest triplet state (T₁) to the ground state.
The fluorescence properties of aminoquinolines are highly dependent on their environment. For example, 5-aminoquinoline (B19350) and 8-aminoquinoline show moderate to weak fluorescence in low dielectric media, which is often quenched in strongly hydrogen-bonding or acidic aqueous environments. capes.gov.br This quenching is attributed to hydrogen bonding in the lowest excited singlet state. capes.gov.br At low temperatures in rigid media, a more intense fluorescence is typically observed. capes.gov.br
For this compound, the presence of the nitro group is expected to significantly influence its emission properties. Nitroaromatic compounds are known to be efficient quenchers of fluorescence due to the promotion of intersystem crossing from the singlet excited state to the triplet state. This often results in low fluorescence quantum yields and the observation of phosphorescence, especially at low temperatures. capes.gov.brnih.gov
The study of excited-state dynamics in similar nitro-substituted quinolines has revealed ultrafast processes such as excited-state intramolecular proton transfer (ESIPT) in hydroxyl- and amino-substituted nitroquinolines. rsc.orgrsc.org These processes can occur on the picosecond timescale and provide non-radiative decay pathways that compete with fluorescence. rsc.org Time-resolved spectroscopic techniques are crucial for investigating these fast dynamics.
Mass Spectrometry (HRMS, ESI-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods that allow the analysis of intact molecular ions, often as protonated species [M+H]⁺.
For this compound, HRMS would confirm its elemental formula, C₁₃H₁₅N₃O₂. The fragmentation pathways of the molecular ion upon collisional activation in the mass spectrometer can provide valuable structural information. The fragmentation of related nitroaromatic and quinoline compounds suggests that common fragmentation patterns would involve the loss of the nitro group (as NO₂ or NO) and fragmentation of the diethylamino substituent. For instance, the loss of a nitro radical (NO₂) would result in a fragment with a mass difference of 46 Da. The diethylamino group can undergo fragmentation through the loss of an ethyl radical (C₂H₅) or ethylene (B1197577) (C₂H₄).
Table 2: Predicted Major Mass Fragments for [this compound+H]⁺
| m/z (Predicted) | Proposed Fragment |
| 246.1239 | [M+H]⁺ |
| 216.1133 | [M+H - C₂H₄]⁺ |
| 200.1182 | [M+H - NO₂]⁺ |
| 171.0922 | [M+H - NO₂ - C₂H₅]⁺ |
Note: These are predicted fragmentation pathways and would require experimental verification.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, potential intermolecular interactions would include C-H···O and C-H···N hydrogen bonds involving the aliphatic protons of the diethyl groups and the oxygen atoms of the nitro group or the quinoline nitrogen. Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules could play a significant role in stabilizing the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the material's physical properties, such as its melting point and solubility.
Computational and Theoretical Chemistry Studies of N,n Diethyl 5 Nitroquinolin 8 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For N,N-diethyl-5-nitroquinolin-8-amine, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using a specific DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located.
The optimized structure of this compound would reveal the planar quinoline (B57606) core with the nitro group at the 5-position and the diethylamino group at the 8-position. The orientation of the diethylamino group relative to the quinoline ring is of particular interest, as it can influence the molecule's electronic properties and steric interactions. The ground state electronic structure, once determined, provides the foundation for all other calculated properties.
Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C5-N(nitro) | 1.48 | O-N-O | 125.0 |
| C8-N(amino) | 1.37 | C-N-C(ethyl) | 118.5 |
| N-C(ethyl) | 1.46 | C8-N-C(ethyl) | 120.0 |
| C-C (ring avg.) | 1.40 | C-C-C (ring avg.) | 120.0 |
| C-H (avg.) | 1.09 |
Note: The values in this table are representative and would be precisely determined by DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the quinoline ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the quinoline ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor (diethylamino) to the acceptor (nitro) part of the molecule upon electronic excitation. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Theoretical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.80 |
| LUMO Energy (ELUMO) | -2.50 |
Note: These values are illustrative and depend on the level of theory used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green denotes regions of neutral potential.
In the MEP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The regions around the hydrogen atoms of the diethyl groups and the quinoline ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interactions. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. numberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.com This analysis allows for the quantification of charge transfer and hyperconjugative interactions.
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pair of the nitrogen atom in the diethylamino group into the π* antibonding orbitals of the quinoline ring. Similarly, it would show the electron-withdrawing effect of the nitro group through the delocalization of π-electron density from the ring into the π* orbitals of the N-O bonds. These interactions contribute significantly to the stability and electronic properties of the molecule. The second-order perturbation theory analysis within NBO provides the stabilization energies associated with these donor-acceptor interactions. wisc.edu
Table 3: Representative NBO Analysis - Second-Order Perturbation Theory for this compound (Theoretical)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amino) | π*(C7-C8) | 15.2 |
| LP(1) N(amino) | π*(C8a-N1) | 8.5 |
| π(C6-C7) | π*(C5-N(nitro)) | 5.1 |
Note: LP denotes a lone pair, and π denotes an antibonding orbital. The values are representative.*
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The theoretical vibrational spectrum provides a set of normal modes, each with a specific frequency and intensity. By comparing the calculated frequencies with the experimental ones, a detailed understanding of the vibrational modes of the functional groups in this compound, such as the N-O stretching of the nitro group, C-N stretching of the diethylamino group, and various ring vibrations, can be achieved. researchgate.net
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). This method provides information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of these transitions (e.g., π→π* or n→π*). For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV-visible region corresponding to the intramolecular charge transfer from the diethylamino group to the nitroquinolinyl scaffold. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule over time, including its conformational flexibility and its interactions with a solvent. mdpi.com
MD simulations for this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape. The ethyl groups of the diethylamino substituent can rotate, leading to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them.
Furthermore, MD simulations provide a detailed picture of how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics. For instance, in a polar solvent like water, hydrogen bonding interactions between water molecules and the nitro group's oxygen atoms, as well as the quinoline nitrogen, would be observed. These interactions can affect the electronic properties and reactivity of the molecule in solution.
Investigation of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations
The exploration of nonlinear optical (NLO) properties is a significant area of materials science, with applications in optoelectronics and photonics. The NLO response of a molecule is fundamentally linked to its molecular structure and electronic properties, particularly the first hyperpolarizability (β). While direct computational studies on the hyperpolarizability of this compound are not readily found, research on analogous compounds provides a framework for understanding its potential NLO characteristics.
For instance, computational studies on other nitroquinoline derivatives have been performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules. These studies often employ functionals like B3LYP in conjunction with various basis sets to calculate the components of the first hyperpolarizability tensor.
A pertinent example is the computational analysis of 8-hydroxy-5-nitroquinoline . Although distinct from the diethylamino-substituted compound, it shares the core quinoline structure with a nitro group, which is a strong electron-withdrawing group known to enhance NLO properties. In a study, the first hyperpolarizability of 8-hydroxy-5-nitroquinoline was calculated and found to be significantly higher than that of urea, a standard reference material for NLO properties. This suggests that the nitroquinoline scaffold itself is a promising candidate for NLO applications.
The presence of the diethylamino group, a strong electron-donating group, in this compound, in conjunction with the electron-withdrawing nitro group, is expected to create a significant intramolecular charge transfer system. This "push-pull" electronic structure is a key design principle for enhancing the first hyperpolarizability and, consequently, the NLO response of a molecule.
A hypothetical data table for the calculated first hyperpolarizability of this compound, based on the type of data that would be generated from such a study, is presented below. It is crucial to note that this table is illustrative and does not represent actual reported data , as such specific calculations for this compound were not found in the surveyed literature.
Hypothetical First Hyperpolarizability Data for this compound
| Computational Method | Basis Set | β_tot (esu) |
|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | [Value] |
| Møller-Plesset (MP2) | cc-pVTZ | [Value] |
This table is for illustrative purposes only. No specific experimental or calculated hyperpolarizability values for this compound were found in the reviewed literature.
Mechanistic Pathway Elucidation via Transition State Calculations and Reaction Energy Profiles
The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing insights into the feasibility and kinetics of chemical transformations. This is achieved by mapping the potential energy surface of a reaction, identifying stationary points such as reactants, products, intermediates, and, crucially, transition states.
For a molecule like this compound, computational studies could, for example, investigate the mechanism of its synthesis or its potential metabolic pathways. Transition state calculations are employed to locate the highest energy point along the reaction coordinate, the transition state structure. The energy difference between the reactants and the transition state determines the activation energy, a key parameter in chemical kinetics.
The process typically involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.
While no specific studies detailing the mechanistic pathways involving this compound through transition state calculations and reaction energy profiles were identified in the available literature, this computational methodology remains a powerful tool for predicting its reactivity and understanding its chemical behavior.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 8-hydroxy-5-nitroquinoline |
Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 5 Nitroquinolin 8 Amine
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group at the 5-position of the quinoline (B57606) ring significantly influences the electronic properties of the molecule, rendering it susceptible to a variety of chemical transformations, most notably reduction.
Electrochemical Characterization of Redox Potentials and Mechanisms
While specific electrochemical data for N,N-diethyl-5-nitroquinolin-8-amine is not extensively documented, the behavior of closely related 5-nitroquinoline (B147367) derivatives provides a strong basis for understanding its redox characteristics. The electrochemical reduction of nitroaromatic compounds is a well-studied field, with cyclic voltammetry being a primary tool for investigation. researchgate.net
For 5-nitroquinoline (5-NQ), studies using cyclic voltammetry have shown that the reduction of the nitro group is a multi-electron process. researchgate.netresearchgate.net In acidic media, the primary reduction peak typically corresponds to a four-electron, four-proton transfer, leading to the formation of the corresponding hydroxylamine (B1172632) derivative (R-NHOH). researchgate.netresearchgate.net This process can be represented by the following general equation:
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O researchgate.net
A subsequent two-electron reduction can further convert the hydroxylamine to the amine (R-NH₂). researchgate.net In some instances, a reversible redox couple corresponding to the interconversion of the nitroso (R-NO) and hydroxylamine (R-NHOH) species can be observed in the reverse scan. researchgate.net The redox potential for the initial reduction of nitroaromatic compounds is sensitive to the molecular structure and the reaction medium. For instance, the first reductive event for some nitroheterocycles occurs at potentials around -340 mV to -645 mV versus a normal hydrogen electrode (NHE). researchgate.net The presence of the electron-donating N,N-diethylamino group at the 8-position in this compound would be expected to influence the electron density of the quinoline ring system and, consequently, its reduction potential compared to unsubstituted 5-nitroquinoline.
The general mechanism for the electrochemical reduction of nitroaromatic compounds often proceeds through the formation of a radical anion in the initial one-electron transfer step. The stability and subsequent reaction pathways of this radical anion are dependent on the solvent and proton availability.
Chemical Reduction Strategies and Product Diversity
The chemical reduction of the nitro group in nitroquinolines is a common strategy to access the corresponding aminoquinolines, which are valuable synthetic intermediates. A variety of reducing agents and conditions can be employed, leading to a diversity of products depending on the reaction parameters.
Commonly used methods for the reduction of nitroarenes to amines include the use of metal catalysts with a hydrogen source or dissolving metal reductions. For instance, stannous chloride (SnCl₂) in acidic media is a classical and effective reagent for the reduction of nitroquinolines to their amino counterparts. nih.gov Other systems, such as iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate, are also frequently utilized for this transformation. researchgate.net The general reaction for the reduction to the amine is:
R-NO₂ + 6[H] → R-NH₂ + 2H₂O
By carefully controlling the reduction conditions, it is possible to isolate intermediate products. For example, partial reduction can yield nitroso or hydroxylamine derivatives. The choice of reducing agent and reaction conditions can also be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Reactivity of the Amino Functionality: Alkylation, Acylation, and Condensation Reactions
The N,N-diethylamino group at the 8-position is a key functional handle for further molecular elaboration through various reactions.
Alkylation: The tertiary amino group in this compound is generally unreactive towards further alkylation under standard conditions. However, the synthesis of related N-alkylated 8-aminoquinolines can be achieved through the alkylation of the parent 8-aminoquinoline (B160924) or its N-monoalkylated derivatives. For example, 8-aminoquinoline can be alkylated using alkyl halides in the presence of a base like potassium carbonate. nih.gov The synthesis of N,N-dialkylated 8-aminoquinolines often involves a step-wise approach or reductive amination procedures. doi.org
Acylation: While the tertiary amine itself is not readily acylated, the synthesis of N-acyl derivatives of the parent 8-aminoquinoline is a well-established transformation. nih.gov These reactions typically involve the treatment of 8-aminoquinoline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.
Condensation Reactions: The amino functionality in primary and secondary amines is known to participate in condensation reactions with carbonyl compounds to form imines or enamines. acs.org In the case of this compound, the tertiary nature of the amino group precludes direct imine formation. However, the quinoline ring system itself can participate in condensation-based C-H functionalization reactions under specific conditions, often involving the generation of reactive intermediates. For example, the Mannich reaction, which involves the aminoalkylation of an acidic proton, has been applied to 8-hydroxyquinolines, demonstrating the reactivity of the quinoline scaffold in condensation-type transformations. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder) with Nitroquinolines as Dienophiles
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.net In this context, the electron-withdrawing nature of the nitro group in nitroquinolines makes the aromatic ring electron-deficient and thus a potential dienophile in [4+2] cycloaddition reactions.
Studies have shown that 5- and 8-nitroquinolines can indeed act as dienophiles in polar, normal-electron-demand Diels-Alder reactions with various dienes. researchgate.net The strong electron-accepting character of the nitro group activates the quinoline system towards cycloaddition. These reactions can be influenced by the solvent, with ionic liquids sometimes offering improved yields and milder reaction conditions compared to conventional organic solvents. researchgate.net
Metal Complexation Chemistry and Ligand Design Principles
The quinoline scaffold, particularly with a coordinating group at the 8-position, is a well-known motif in coordination chemistry, capable of forming stable complexes with a variety of metal ions.
Coordination Modes and Binding Affinities with Transition Metal Ions
This compound possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the N,N-diethylamino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelating behavior is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) and 8-aminoquinoline ligands. chemrxiv.orgnih.gov
The formation of metal complexes with 8-aminoquinoline derivatives has been reported, and these complexes exhibit a range of geometries depending on the metal ion and other ligands present. nih.gov The coordination of the bidentate N,N-ligand to a metal center can influence the electronic and steric properties of the resulting complex, which in turn can be tailored for various applications, including catalysis and materials science. chemrxiv.org
The binding affinity of this compound for different transition metal ions would depend on factors such as the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the reaction conditions (e.g., pH and solvent). The presence of the nitro group can also influence the ligand's electronic properties and, consequently, the stability of the metal complexes formed.
Solution Equilibria and Speciation Studies of this compound Metal Complexes
The formation and stability of metal complexes in solution are critical aspects of their chemistry. For ligands like this compound, the nitrogen atom of the quinoline ring and the diethylamino group at the 8-position are the primary coordination sites. The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the electron density on the quinoline ring and, consequently, the stability of the metal complexes.
Studies on analogous compounds, such as a 5-nitro-8-hydroxyquinoline-proline hybrid, have demonstrated the formation of both mono- and bis-ligand complexes with various metal ions in aqueous solution. nih.gov For instance, with copper(II) and zinc(II), a more complex speciation model is observed compared to simpler 8-hydroxyquinolines. nih.gov This suggests that the substituent at the 8-position plays a crucial role in the coordination chemistry.
In the case of this compound, it is anticipated that it would form complexes with various transition metal ions. The stoichiometry and stability of these complexes would be dependent on factors such as the nature of the metal ion, the pH of the solution, and the solvent system. The speciation diagrams of these complexes would likely reveal the distribution of different complex species as a function of pH. For example, at lower pH values, the protonated form of the ligand may predominate, while at higher pH values, the formation of metal-ligand complexes would be more favorable.
Table 1: Anticipated Metal Complex Species of this compound in Solution
| Metal Ion (M) | Ligand (L) | Anticipated Complex Species |
| Cu(II) | This compound | [CuL]²⁺, [CuL₂]²⁺, potentially dinuclear species |
| Zn(II) | This compound | [ZnL]²⁺, [ZnL₂]²⁺ |
| Fe(III) | This compound | [FeL]³⁺, [FeL₂]³⁺, [FeL₃]³⁺ |
| Fe(II) | This compound | [FeL]²⁺, [FeL₂]²⁺, [FeL₃]²⁺ |
Note: This table is predictive and based on the behavior of similar ligands. The actual species formed would require experimental verification.
The stability of these complexes can be quantified by their formation constants (β). For related 5-nitro-8-hydroxyquinoline derivatives, it has been found that Cu(II) and Fe(III) complexes generally exhibit higher stability constants compared to Fe(II) and Zn(II) complexes. mdpi.com A similar trend would be expected for complexes of this compound.
Electrochemical Properties and Redox Activity of Metal Complexes
The electrochemical behavior of metal complexes is largely dictated by the redox properties of both the central metal ion and the ligand. The presence of the nitro group in this compound suggests that its metal complexes could exhibit interesting redox activity. The nitro group is known to be reducible, and its reduction potential can be influenced by coordination to a metal center.
Cyclic voltammetry is a key technique for investigating the redox properties of such complexes. For iron complexes of a related 5-nitro-8-hydroxyquinoline-proline hybrid, cyclic voltammetry studies have revealed reversible redox processes for the Fe(III)/Fe(II) couple. nih.govmdpi.com The formal potential (E'₁/₂) for this couple was found to be significantly more positive compared to that of complexes with unsubstituted 8-hydroxyquinoline, indicating that the nitro group makes the reduction of Fe(III) to Fe(II) more favorable. nih.gov
The redox activity of these complexes is a critical factor in their potential applications. For instance, the ability to cycle between different oxidation states is important in catalysis and sensing. The redox potentials of these complexes are highly dependent on the experimental conditions, including the solvent, electrolyte, and electrode material. nih.gov
Table 2: Expected Electrochemical Data for a Representative Metal Complex of this compound
| Metal Complex | Redox Couple | Expected Formal Potential (E'₁/₂) vs. NHE | Technique |
| [Fe(this compound)₃]³⁺ | Fe(III)/Fe(II) | Positive shift compared to non-nitrated analogue | Cyclic Voltammetry |
| [Cu(this compound)₂]²⁺ | Cu(II)/Cu(I) | Dependent on solvent and coordination geometry | Cyclic Voltammetry |
Note: The values in this table are qualitative predictions based on trends observed for similar compounds. Actual values would need to be determined experimentally.
The study of the redox activity of such complexes can also extend to their interaction with biological redox agents and their participation in processes like the Haber-Weiss cycle and Fenton reactions, which generate reactive oxygen species. nih.gov The stability and redox potential of the iron complexes are key determinants of their activity in such systems. nih.gov
Future Research Directions and Unexplored Potential of N,n Diethyl 5 Nitroquinolin 8 Amine
Development of Asymmetric Synthetic Routes to Chiral Analogs
A significant frontier in medicinal chemistry and materials science is the development of enantiomerically pure compounds. While N,N-diethyl-5-nitroquinolin-8-amine itself is not chiral, the development of synthetic routes to its chiral analogs presents a compelling area for future research. The introduction of a stereocenter, for instance by modifying the diethylamino group or by adding a chiral substituent to the quinoline (B57606) ring, could lead to molecules with stereospecific interactions with biological targets or with unique chiroptical properties.
Future research would likely focus on asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of key synthetic steps. This could involve the asymmetric reduction of a precursor ketone or the stereoselective alkylation of a related amine. The successful development of such routes would open the door to exploring the differential biological activities and material properties of the individual enantiomers of this compound analogs.
Exploration of Advanced Spectroscopic Techniques for Ultrafast Dynamics
The photophysical properties of quinoline derivatives are a subject of considerable interest, with applications ranging from fluorescent probes to photocatalysis. The presence of both an electron-donating group (diethylamino) and an electron-withdrawing group (nitro) on the this compound structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. Understanding the dynamics of this process, which often occurs on femtosecond to picosecond timescales, is crucial for designing molecules with tailored photophysical responses.
Future investigations would benefit from the application of advanced spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy. These methods would allow for the direct observation of the excited-state dynamics, including the rates of ICT, intersystem crossing, and internal conversion. Such studies would provide fundamental insights into the structure-property relationships governing the photophysics of this class of compounds and could guide the design of novel fluorescent sensors or photosensitizers.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules. For this compound and its derivatives, AI and ML could be leveraged to predict a wide range of properties, including solubility, toxicity, and potential biological activities. By training algorithms on existing datasets of quinoline compounds, it may be possible to develop predictive models that can guide the synthesis of new analogs with improved characteristics.
Furthermore, generative models could be employed to design novel quinoline derivatives with desired property profiles. This in silico approach can significantly reduce the time and resources required for experimental screening, allowing researchers to focus on the most promising candidates. The application of these computational tools would represent a paradigm shift in the exploration of the chemical space around this compound.
Expansion into Emerging Fields of Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to the creation of complex, functional architectures from molecular building blocks. The aromatic quinoline core of this compound provides a platform for π-π stacking interactions, while the nitro and amino groups can participate in hydrogen bonding and dipole-dipole interactions. These features suggest that this molecule and its derivatives could be promising candidates for the construction of self-assembling systems.
Future research in this area could explore the formation of liquid crystals, gels, or other ordered structures based on this compound. The ability to control the self-assembly process through external stimuli, such as light or temperature, would be a particularly exciting avenue of investigation. The resulting supramolecular materials could find applications in areas such as organic electronics, sensing, and drug delivery.
Overcoming Synthetic Challenges for Scale-Up and Industrial Applications
For any compound to move from a laboratory curiosity to a commercially viable product, the development of a robust and scalable synthetic route is essential. While the laboratory-scale synthesis of this compound may be achievable, scaling up this process to produce kilogram or even ton quantities can present significant challenges. These can include issues with reaction efficiency, purification, and the cost and availability of starting materials.
Future research in this domain will need to focus on process optimization, exploring alternative reagents, catalysts, and reaction conditions to improve yield and reduce waste. The development of continuous flow processes could offer a more efficient and safer alternative to traditional batch manufacturing. Overcoming these synthetic hurdles will be critical for unlocking the potential industrial applications of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for N,N-diethyl-5-nitroquinolin-8-amine, and how do they resolve ambiguities in its conformation?
- Methodology : Use X-ray crystallography to determine the 3D arrangement of the quinoline core and nitro/amine substituents. Pair with NMR spectroscopy (e.g., H, C, NOESY) to confirm dynamic conformations in solution. For example, X-ray data can resolve bond angles and dihedral angles between the aromatic and amine groups, while NMR identifies proton environments and spatial proximity of substituents .
- Critical Data : Compare crystallographic parameters (e.g., planarity of the quinoline ring, dihedral angles) with NMR-derived coupling constants to validate structural consistency across solid and solution states.
Q. How can researchers design a scalable synthesis route for This compound while minimizing nitrosoamine impurities?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress nitrosation. For instance, avoid nitrosating agents (e.g., nitrites) and secondary/tertiary amines in the same synthesis line. Use HPLC-MS to monitor intermediates and confirm the absence of nitrosoamine byproducts (e.g., N-nitrosodiethylamine) .
- Critical Data : Track reaction progress via TLC or GC-MS. Validate purity using ion chromatography to detect trace nitrite contamination, which can catalyze nitrosation .
Q. What factors influence the stability of This compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use UV-Vis spectroscopy to detect degradation products (e.g., nitro group reduction or amine oxidation). Store samples at 0–6°C in inert atmospheres to prevent photodegradation and hydrolysis .
- Critical Data : Compare degradation kinetics (e.g., Arrhenius plots) under different conditions. Validate with LC-HRMS to identify degradation pathways (e.g., demethylation or ring-opening reactions).
Advanced Research Questions
Q. How can computational modeling predict the coordination behavior of This compound with transition metals?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, focusing on the nitro group (electron-withdrawing) and amine (donor site). Validate predictions with experimental UV-Vis titration and cyclic voltammetry to assess metal-binding constants and redox activity .
- Critical Data : Compare computed binding energies (e.g., for Cu or Fe) with experimental stability constants. Analyze spectral shifts (e.g., d-d transitions) in metal complexes .
Q. What strategies resolve contradictions in reaction yield data for This compound derivatives under identical conditions?
- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use multivariate analysis (e.g., PCA) to identify outliers. Cross-validate with reaction calorimetry to detect exothermic/endothermic discrepancies .
- Critical Data : Tabulate yield vs. reaction parameters (e.g., temperature gradients, mixing efficiency). Statistically analyze batch-to-batch variability using ANOVA .
Q. How does the nitro group in This compound influence its electronic properties in photophysical applications?
- Methodology : Use time-dependent DFT (TD-DFT) to simulate electronic transitions. Experimentally validate with fluorescence quenching assays and Stark spectroscopy to measure dipole moment changes upon excitation. Compare with analogs lacking the nitro group .
- Critical Data : Report absorption/emission maxima, quantum yields, and Stokes shifts. Correlate with Hammett parameters to quantify electron-withdrawing effects .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and spectroscopic data for This compound polymorphs?
- Methodology : Perform variable-temperature XRD to assess thermal expansion effects on crystal packing. Use solid-state NMR to probe local symmetry and hydrogen bonding. Cross-reference with Raman spectroscopy to detect strain-induced vibrational mode shifts .
- Critical Data : Compare unit cell parameters (e.g., a, b, c axes) across polymorphs. Analyze H NMR linewidths in the solid state to identify dynamic disorder .
Q. Why do computational predictions of This compound’s pKa deviate from experimental titration results?
- Methodology : Refine solvation models (e.g., COSMO-RS) in DFT calculations to account for solvent polarity. Validate with potentiometric titration in aprotic/protic solvents. Adjust for steric effects from the diethylamino group .
- Critical Data : Tabulate computed vs. experimental pKa values. Use MD simulations to assess solvent accessibility of ionizable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
